molecular formula C9H10O3 B8757745 [3-(Hydroxymethyl)phenyl]acetic acid

[3-(Hydroxymethyl)phenyl]acetic acid

Cat. No.: B8757745
M. Wt: 166.17 g/mol
InChI Key: QRKZQQRBRLOCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Hydroxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxymethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydroxymethylation of phenylacetic acid. This can be done by reacting phenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the meta position of the phenyl ring.

Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzyl alcohol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxymethylation reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-carboxyphenylacetic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-(Hydroxymethyl)phenyl)ethanol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Carboxyphenylacetic acid

    Reduction: 2-(3-(Hydroxymethyl)phenyl)ethanol

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

[3-(Hydroxymethyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

[3-(Hydroxymethyl)phenyl]acetic acid can be compared with other phenylacetic acid derivatives:

    Phenylacetic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    3-Hydroxyphenylacetic acid: Has a hydroxyl group directly attached to the phenyl ring, leading to different chemical properties.

    2-(4-(Hydroxymethyl)phenyl)acetic acid: The hydroxymethyl group is at the para position, which can affect the compound’s reactivity and interactions.

The presence of the hydroxymethyl group at the meta position in this compound makes it unique, as it can influence the compound’s electronic properties and steric interactions, leading to distinct chemical and biological behaviors.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]acetic acid

InChI

InChI=1S/C9H10O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12)

InChI Key

QRKZQQRBRLOCFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CO)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Calcium carbonate (11 g) was added to a mixture of ethyl [3-(bromomethyl)phenyl]acetate (4.56 g), dioxane (70 ml) and water (70 ml), followed by stirring at 80° C. for 6 hours. EtOAc and water were added to the reaction mixture, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc). The purified product thus obtained was mixed with EtOH (50 ml), and a 1 M aqueous NaOH solution (35 ml) was added thereto, followed by stirring at room temperature for 1 hour. 1 M hydrochloric acid (35 ml) was added to the reaction mixture, followed by concentration under reduced pressure. MeOH and Na2SO4 were added to the obtained residue, and the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to obtain [3-(hydroxymethyl)phenyl]acetic acid (1.9 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Calcium carbonate (11 g) was added to a mixture of ethyl[3-(bromomethyl)phenyl]acetate (4.56 g), dioxane (70 ml) and water (70 ml), followed by stirring at 80° C. for 6 hours. EtOAc and water were added to the reaction mixture, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc). The purified product thus obtained was mixed with EtOH (50 ml), and a 1M aqueous NaOH solution (35 ml) was added thereto, followed by stirring at room temperature for 1 hour. 1M hydrochloric acid (35 ml) was added to the reaction mixture, followed by concentration under reduced pressure. MeOH and Na2SO4 were added to the obtained residue, and the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to obtain [3-(hydroxymethyl)phenyl]acetic acid (1.9 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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